
3-Bromo-2-chloro-4-(p-tolyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-4-(p-tolyl)thiophene is an organic compound with the molecular formula C11H8BrClS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-(p-tolyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-(p-tolyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-4-(p-tolyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds and palladium catalysts.
Major Products Formed
The major products formed from these reactions are often more complex aromatic compounds that can be used in the synthesis of pharmaceuticals, organic semiconductors, and other advanced materials .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-4-(p-tolyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-4-(p-tolyl)thiophene in various applications depends on its ability to participate in electron transfer processes. In organic electronics, its conjugated structure allows for efficient charge transport. In pharmaceuticals, its halogen atoms can form strong interactions with biological targets, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-chlorothiophene
- 4-Bromo-2-chlorothiophene
- 3-Bromo-2-chloro-5-(p-tolyl)thiophene
Uniqueness
3-Bromo-2-chloro-4-(p-tolyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored properties .
Eigenschaften
Molekularformel |
C11H8BrClS |
|---|---|
Molekulargewicht |
287.60 g/mol |
IUPAC-Name |
3-bromo-2-chloro-4-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C11H8BrClS/c1-7-2-4-8(5-3-7)9-6-14-11(13)10(9)12/h2-6H,1H3 |
InChI-Schlüssel |
ACUVUGKUJPQCIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
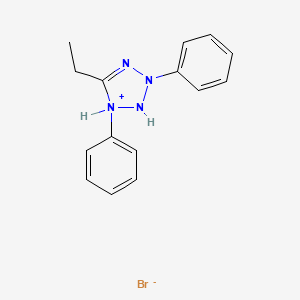
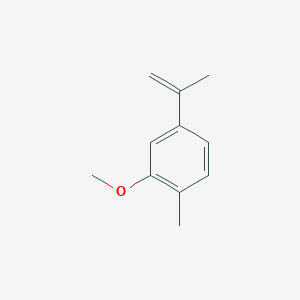
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
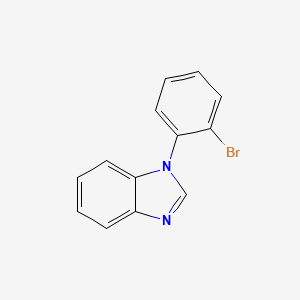
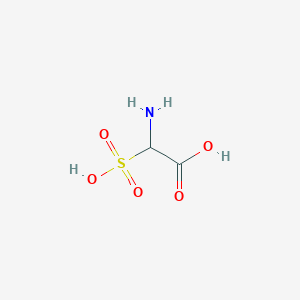
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)
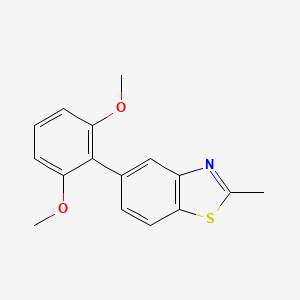

![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)

